1-Bromo-4,5-dichloro-2-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4,5-dichloro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZHVGNFWIYKRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 1 Bromo 4,5 Dichloro 2 Methoxybenzene
Precursor Synthesis and Functionalization Strategies
The construction of the 1-bromo-4,5-dichloro-2-methoxybenzene scaffold relies on the sequential introduction of substituents onto a benzene (B151609) precursor. The order of these additions is critical for achieving the desired substitution pattern due to the electronic and steric influences of the groups already present on the aromatic ring.
Electrophilic Aromatic Substitution Pathways for Halogenation and Alkoxylation
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wku.edu The synthesis of precursors to this compound often begins with a methoxy-substituted benzene (anisole), as the methoxy (B1213986) group is a strong activating group and an ortho, para-director. msu.edu
The general mechanism involves the generation of a strong electrophile that attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org The aromaticity is then restored by the loss of a proton. libretexts.org
For halogenation, a Lewis acid catalyst such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃) is typically used to polarize the halogen molecule (e.g., Cl₂ or Br₂), creating a more potent electrophile. libretexts.org The reaction sequence to achieve the desired 4,5-dichloro substitution pattern on a 2-bromoanisole precursor, for example, would be governed by the directing effects of the existing methoxy and bromo groups. The methoxy group directs incoming electrophiles to the ortho and para positions, while the bromine atom is a deactivating but also an ortho, para-director.
A plausible synthetic pathway could involve the initial chlorination of anisole (B1667542), followed by a second chlorination and subsequent bromination. The conditions for each electrophilic substitution step must be carefully controlled to manage the regioselectivity and prevent the formation of unwanted isomers. msu.edu
Table 1: Regioselectivity in Electrophilic Bromination of Substituted Benzenes
| Starting Material | Product(s) | Isomer Distribution |
| Methoxybenzene (Anisole) | p-Bromoanisole, o-Bromoanisole | ~90% para, ~10% ortho |
| Nitrobenzene | m-Bromonitrobenzene | Predominantly meta |
This table illustrates the powerful directing effect of substituents in electrophilic aromatic substitution reactions.
Diazotization and Halogenation Reactions for Selective Bromination
An alternative and highly selective method for introducing a bromine atom at a specific position involves the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction. This pathway offers a strategic advantage when direct electrophilic bromination would yield a mixture of isomers or fail to produce the desired regiochemistry.
The process begins with the diazotization of a suitable aniline precursor, such as 4,5-dichloro-2-methoxyaniline. This reaction is typically carried out at low temperatures (0–5 °C) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).
The resulting diazonium salt is a versatile intermediate. For bromination, the diazonium salt is treated with a copper(I) bromide (CuBr) solution. This initiates a radical-mediated or ionic mechanism where the diazonium group is replaced by a bromine atom, releasing nitrogen gas. This method ensures the bromine is placed precisely at the position formerly occupied by the amino group, providing excellent regiocontrol.
Advanced Synthetic Transformations of this compound
Once synthesized, this compound serves as a valuable building block for creating more complex molecules. Its utility stems from the differential reactivity of its halogen substituents in various organic reactions.
Nucleophilic Aromatic Substitution (NAS) Approaches for Derivatization
Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. libretexts.org
In this compound, the chloro and bromo groups are the potential leaving groups. However, the methoxy group is an electron-donating group, which generally deactivates the ring towards NAS. Therefore, forcing conditions (high temperatures and pressures) or the use of very strong nucleophiles might be necessary to achieve substitution. The relative reactivity of the halogens as leaving groups in NAS reactions is typically F > Cl > Br > I. Halogens activated by electron-withdrawing groups are key building blocks for functional materials and heterocycles. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The different C-X bond strengths (C-Br vs. C-Cl) in this compound allow for selective or sequential coupling reactions. The general reactivity order for aryl halides in the oxidative addition step, which is often rate-determining, is C-I > C-OTf > C-Br > C-Cl. libretexts.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. libretexts.orgwikipedia.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org The catalytic cycle involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Given the higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step, it is possible to selectively couple a boronic acid at the bromo position of this compound while leaving the chloro substituents intact. This selective functionalization allows for further diversification, as the remaining chloro groups can be targeted in a subsequent coupling reaction under more forcing conditions or with a different catalyst system.
Table 2: General Parameters for Suzuki-Miyaura Coupling
| Component | Common Examples | Purpose |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation |
| Solvent | Toluene, Dioxane, THF, Water | Solubilizes reactants and influences reaction rate |
This table outlines the key components and their roles in a typical Suzuki-Miyaura cross-coupling reaction. The choice of these parameters is crucial for achieving high yields and selectivity, especially when dealing with polyhalogenated substrates where chemoselectivity is a primary concern. rsc.orgresearchgate.net
Sonogashira Coupling and Related Alkynylation Techniques for this compound
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. prepchem.comrsc.org For a substrate such as this compound, the Sonogashira coupling offers a direct route to introduce an alkynyl substituent at the bromine-bearing carbon, leading to the formation of valuable substituted phenylacetylenes. These products can serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals and organic materials. rsc.org
The reaction proceeds under mild conditions, often at room temperature, which is a significant advantage when working with multifunctionalized molecules. rsc.org The general reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl. This selectivity allows for chemoselective coupling at the C-Br bond of this compound while leaving the C-Cl bonds intact, provided the reaction conditions are carefully controlled.
Modern variations of the Sonogashira reaction have been developed to enhance its efficiency and substrate scope. These include copper-free versions, which are advantageous in situations where copper sensitivity is a concern or to simplify purification. scielo.br In such cases, other co-catalysts or specialized palladium ligands may be employed to facilitate the coupling. The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction's outcome, and optimization is often necessary to achieve high yields and selectivity.
| Parameter | Typical Conditions for Aryl Bromides | Considerations for this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The electron-donating methoxy group and electron-withdrawing chloro groups may influence catalyst activity. A robust catalyst system is recommended. |
| Copper(I) Co-catalyst | CuI | Typically used in catalytic amounts. |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | An amine base is required to neutralize the hydrogen halide formed during the reaction. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | The choice of solvent can affect the solubility of reactants and the reaction rate. |
| Temperature | Room temperature to moderate heating (50-100 °C) | Starting with milder conditions is advisable to maintain selectivity for the C-Br bond. |
Ullmann Coupling Methodologies
The Ullmann reaction, a classic copper-catalyzed coupling of two aryl halides to form a biaryl, represents another important synthetic tool applicable to this compound. orgsyn.org Traditionally, this reaction requires harsh conditions, including high temperatures (often above 200 °C) and stoichiometric amounts of copper powder or copper salts. orgsyn.org However, modern advancements have led to the development of milder, ligand-assisted Ullmann couplings that can proceed at lower temperatures and with catalytic amounts of copper. scielo.br
For a molecule like this compound, a symmetrical Ullmann coupling would yield a dimeric biphenyl (B1667301) structure. More synthetically useful are the unsymmetrical or cross-coupling Ullmann reactions, where this compound is reacted with a different aryl halide. Achieving selectivity in such cross-couplings can be challenging and often requires one of the coupling partners to be more activated or used in excess. researchgate.net
Beyond C-C bond formation, Ullmann-type reactions, also known as Ullmann condensations, are widely used for the formation of C-O, C-N, and C-S bonds. google.com This involves the coupling of an aryl halide with an alcohol, amine, or thiol, respectively. For this compound, these reactions would provide access to a diverse range of derivatives, such as substituted diphenyl ethers, anilines, and thioethers.
| Reaction Type | Reactant | Potential Product with this compound | Typical Copper Source | Notes |
| Symmetrical C-C Coupling | Itself | 2,2'-dimethoxy-4,4',5,5'-tetrachlorobiphenyl | Copper powder, Cu(I) salts | Often requires high temperatures. |
| Ullmann Ether Synthesis (C-O) | A phenol (B47542) (Ar'OH) | 4,5-dichloro-2-methoxy-1-phenoxybenzene | CuI, CuO | Can be facilitated by ligands like phenanthroline or 1,10-phenanthroline. |
| Goldberg Reaction (C-N) | An amine (Ar'NH₂) | N-(4,5-dichloro-2-methoxyphenyl)aniline | CuI, Cu₂O | A modern alternative to the Buchwald-Hartwig amination. |
| C-S Coupling | A thiol (Ar'SH) | 4,5-dichloro-2-methoxyphenyl phenyl sulfide | CuI | Provides access to diaryl thioethers. |
Halogen Exchange Reactions for Tunable Substitutions
Halogen exchange reactions, particularly the Finkelstein reaction, provide a method for the interconversion of halides, which can be a valuable strategy for tuning the reactivity of a substrate like this compound. The classic Finkelstein reaction involves the exchange of a chloride or bromide for an iodide using an alkali metal iodide, often in acetone. rsc.org However, aryl halides are generally unreactive under these conditions due to the strength of the carbon-halogen bond at an sp²-hybridized carbon.
To facilitate halogen exchange on an aromatic ring, a catalyzed approach is necessary. This "aromatic Finkelstein reaction" is often catalyzed by copper(I) salts, sometimes in combination with diamine ligands. prepchem.comorgsyn.org Nickel complexes have also been shown to be effective catalysts. orgsyn.org By converting the bromo-substituent of this compound to an iodo-substituent, the reactivity of the molecule towards various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) can be significantly enhanced. The general order of reactivity for aryl halides in these reactions is I > Br > Cl.
This tunable substitution allows for a strategic approach to sequential cross-couplings. For instance, the more reactive C-I bond can be selectively functionalized while leaving the C-Cl bonds intact for subsequent transformations.
| Halogen Exchange | Reagent | Catalyst | Potential Product | Significance |
| Bromo to Iodo | Sodium Iodide (NaI) | Copper(I) Iodide (CuI) with a diamine ligand | 1-Iodo-4,5-dichloro-2-methoxybenzene | Increased reactivity in cross-coupling reactions. |
| Chloro to Bromo | Lithium Bromide (LiBr) | Nickel(II) Bromide (NiBr₂) | Not typically favored due to lower reactivity of aryl chlorides. | Would require harsh conditions and may lack selectivity. |
| Bromo to Fluoro | Potassium Fluoride (KF) | - | 1-Fluoro-4,5-dichloro-2-methoxybenzene | Introduction of fluorine can significantly alter electronic properties. |
Optimization and Scalability in Laboratory Synthesis
Reaction Condition Parameter Optimization (Temperature, Pressure, Catalyst Loading)
The optimization of reaction conditions is a critical step in the development of any synthetic route to ensure high yields, purity, and efficiency, particularly when considering scalability. For the synthesis of derivatives from this compound, key parameters such as temperature, pressure, and catalyst loading must be carefully fine-tuned.
Temperature: The reaction temperature can have a profound effect on both the reaction rate and selectivity. For instance, in a Sonogashira coupling, a lower temperature may be sufficient for the more reactive C-Br bond, thus preventing potential side reactions or decomposition. In contrast, Ullmann couplings often require higher temperatures to proceed at a reasonable rate. An optimal temperature is one that provides a good reaction rate without compromising the stability of the reactants or products.
Pressure: While many of the discussed reactions are conducted at atmospheric pressure, in some cases, particularly with gaseous reactants or when needing to control the concentration of a volatile component, pressure can be a significant variable. For laboratory-scale synthesis of derivatives of this compound, reactions are typically performed in sealed vessels under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.
Catalyst Loading: The amount of catalyst used is a crucial factor that impacts both the reaction efficiency and the cost of the synthesis. High catalyst loading can lead to faster reaction times and higher conversions but may also result in increased side products and purification challenges. The goal of optimization is to find the minimum catalyst loading that provides an acceptable reaction rate and yield. This is particularly important for expensive transition metal catalysts like palladium.
The following table illustrates a hypothetical optimization study for a Sonogashira coupling of this compound with phenylacetylene.
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Pressure (atm) | Yield (%) |
| 1 | 25 | 5 | 1 | 45 |
| 2 | 50 | 5 | 1 | 75 |
| 3 | 80 | 5 | 1 | 85 |
| 4 | 80 | 2.5 | 1 | 82 |
| 5 | 80 | 1 | 1 | 65 |
| 6 | 100 | 5 | 1 | 80 (with side products) |
Comparative Analysis of Synthetic Efficiencies and Yields
When developing a synthetic strategy for a target molecule derived from this compound, it is essential to compare the efficiencies and yields of different potential routes. The choice of reaction will depend on the desired final product and the availability of starting materials and reagents.
For instance, to introduce an alkynyl group, a Sonogashira coupling is a direct and efficient method. To form a biaryl structure, both Ullmann and Suzuki couplings could be considered. A comparative analysis would involve evaluating factors such as reaction time, yield, cost of reagents and catalysts, ease of purification, and functional group tolerance.
Below is a hypothetical comparative analysis for the synthesis of 4,5-dichloro-2-methoxy-1-(phenylethynyl)benzene.
| Synthetic Route | Key Reaction | Typical Yield (%) | Reaction Time (h) | Advantages | Disadvantages |
| Route A | Sonogashira Coupling | 85 | 4 | Mild conditions, high functional group tolerance. | Requires a palladium catalyst and copper co-catalyst. |
| Route B | Halogen Exchange then Sonogashira | 70 (overall) | 12 | Allows for stepwise functionalization if other reactive sites are present. | Two-step process, potentially lower overall yield. |
| Route C | Alternative Alkynylation | 60 | 24 | May avoid the use of expensive catalysts. | Often requires harsher conditions and has a more limited substrate scope. |
This type of analysis allows a synthetic chemist to select the most practical and efficient route for the desired transformation based on the specific requirements of the synthesis.
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4,5 Dichloro 2 Methoxybenzene
Electrophilic Aromatic Substitution Reactivity Profiling
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, characterized by the replacement of a hydrogen atom on an aromatic ring with an electrophile. fiveable.me The rate and regioselectivity of this reaction are profoundly influenced by the electronic properties of the substituents already present on the ring. vanderbilt.edu
Regioselectivity and Directing Effects of Substituents
The benzene (B151609) ring of 1-Bromo-4,5-dichloro-2-methoxybenzene is decorated with four substituents: one methoxy (B1213986) group (-OCH3), one bromine atom (-Br), and two chlorine atoms (-Cl). These groups exert competing electronic effects—inductive and resonance—that determine the position of any subsequent electrophilic attack.
The methoxy group is a powerful activating group and a strong ortho, para-director. organicchemistrytutor.com Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance, thereby increasing the electron density of the ring and stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. organicchemistrytutor.com This electron-donating resonance effect is strongest at the ortho and para positions.
In this compound, the positions on the ring are substituted as follows: C1-Br, C2-OCH3, C4-Cl, C5-Cl. The only available position for substitution is C6. The directing effects of the existing substituents converge to influence the reactivity at this site. The powerful activating and ortho, para-directing methoxy group at C2 strongly directs electrophilic attack to the ortho position, C6. The bromine at C1 also directs ortho to C6. The chlorine at C5 directs ortho to C6 as well. The chlorine at C4 is meta to the C6 position and thus has a less significant directing influence. Given the potent activating nature of the methoxy group, it is the dominant directing influence, strongly favoring electrophilic substitution at the C6 position.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |
|---|---|---|---|---|
| -OCH₃ | C2 | Strong Resonance Donor, Weak Inductive Withdrawer | Strongly Activating | Ortho, Para |
| -Br | C1 | Weak Resonance Donor, Strong Inductive Withdrawer | Weakly Deactivating | Ortho, Para |
| -Cl | C4 | Weak Resonance Donor, Strong Inductive Withdrawer | Weakly Deactivating | Ortho, Para |
| -Cl | C5 | Weak Resonance Donor, Strong Inductive Withdrawer | Weakly Deactivating | Ortho, Para |
Mechanistic Pathways of Electrophilic Bromination
The mechanism of electrophilic aromatic bromination of this compound follows a well-established two-step pathway. libretexts.org
Formation of the Electrophile and the Arenium Ion: In the first, rate-determining step, the aromatic ring acts as a nucleophile, attacking the electrophilic bromine species (Br+), which is typically generated from Br2 with the aid of a Lewis acid catalyst like FeBr3. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orgresearchgate.net The positive charge in this intermediate is delocalized across the ring, primarily at the carbons ortho and para to the point of attack. The substituents on the ring play a crucial role in stabilizing this intermediate. The methoxy group at C2 is particularly effective at stabilizing the positive charge through resonance when the attack occurs at the C6 position.
Deprotonation and Restoration of Aromaticity: In the second, fast step, a weak base (such as Br- from the catalyst complex) removes a proton from the carbon atom that was attacked by the electrophile. libretexts.org This regenerates the aromatic π-system, leading to the final substituted product, 1,6-Dibromo-4,5-dichloro-2-methoxybenzene. The energetic advantage of reforming the stable aromatic ring drives this step to completion. libretexts.org
Nucleophilic Aromatic Substitution Mechanistic Studies
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.org This reaction pathway becomes viable when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups and contains a suitable leaving group. libretexts.org
The SNAr mechanism generally proceeds via a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org
Role of Halogen Atoms as Leaving Groups
In this compound, both bromine and chlorine atoms can potentially serve as leaving groups in an SNAr reaction. The relative ability of halogens to act as leaving groups in SNAr reactions follows an unconventional trend: F > Cl ≈ Br > I. wikipedia.orgnih.gov This order is inverted compared to SN1 and SN2 reactions, where iodide is the best leaving group. youtube.com
| Leaving Group | Relative Reactivity | Primary Influencing Factor |
|---|---|---|
| F | Highest | High Electronegativity (Inductive Effect) |
| Cl | Intermediate | Electronegativity (Inductive Effect) |
| Br | Intermediate | Electronegativity (Inductive Effect) |
| I | Lowest | Lower Electronegativity |
Influence of Electron-Withdrawing Groups on Reactivity
The presence of electron-withdrawing groups (EWGs) is crucial for activating an aromatic ring toward nucleophilic attack. chemistrysteps.com These groups help to stabilize the negative charge of the intermediate Meisenheimer complex through resonance or inductive effects. libretexts.orgyoutube.com For this stabilization to be most effective, the EWGs must be positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com
In this compound, the bromine and two chlorine atoms all function as electron-withdrawing groups through their inductive effects. For a nucleophilic attack at C1 (displacing bromide), the chlorine at C5 is para and would help stabilize the anionic intermediate. For an attack at C4 (displacing chloride), the bromine at C1 is meta, and the chlorine at C5 is ortho, both contributing to stabilization. Similarly, for an attack at C5, the chlorine at C4 is ortho, and the bromine at C1 is para, providing significant stabilization for the Meisenheimer complex. The collective electron-withdrawing effect of the three halogen atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution.
Radical and Photo-Induced Reaction Pathways
Beyond ionic pathways, aromatic compounds can also engage in reactions involving radical intermediates, often initiated by ultraviolet (UV) or visible light. mdpi.comresearchgate.net For polyhalogenated aromatic compounds, a common photo-induced reaction is the homolytic cleavage of a carbon-halogen bond to generate an aryl radical and a halogen radical. The energy of the C-X bond decreases in the order C-Cl > C-Br > C-I, making the carbon-bromine bond more susceptible to cleavage than the carbon-chlorine bonds.
Upon irradiation with light of a suitable wavelength, this compound could undergo homolysis of the C1-Br bond to form a 4,5-dichloro-2-methoxyphenyl radical. Such aryl radicals are highly reactive species that can participate in a variety of subsequent reactions, including:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent or other molecule to form 1,2-dichloro-4-methoxybenzene.
Radical Addition: It can add to unsaturated systems like alkenes or alkynes. mdpi.com
Electron Transfer: Photo-induced electron transfer (PET) can generate radical cations from anisole (B1667542) derivatives, which can then undergo further reactions. dtu.dk
The thermal decomposition of anisole derivatives is also known to proceed through radical mechanisms, initiating with the cleavage of the methyl-oxygen bond to form a phenoxy radical, which can then undergo further fragmentation. researchgate.net While less common than ionic substitution reactions, these photo-induced and radical pathways represent an alternative mode of reactivity for this compound, potentially leading to a different array of products.
Oxidation and Reduction Chemistry in Research Contexts
The chemical behavior of this compound in oxidation and reduction reactions is a subject of scientific interest, primarily due to the presence of multiple reactive sites on the aromatic ring. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen substituents (bromine and chlorine) dictates the compound's susceptibility to oxidative and reductive transformations. While specific research focusing exclusively on the oxidation and reduction of this compound is limited, valuable insights can be drawn from studies on structurally analogous halogenated anisoles and other aromatic compounds.
Oxidation Chemistry:
The oxidation of halogenated aromatic compounds can proceed through various mechanisms, including electrochemical oxidation, enzymatic catalysis (e.g., by cytochrome P450), and reaction with strong oxidizing agents like Fenton's reagent.
In the context of electrochemical oxidation, anisole derivatives can undergo dearomatization through anodic oxidation. This process involves the removal of electrons from the aromatic system, leading to the formation of reactive intermediates that can be trapped by nucleophiles. For halogenated anisoles, the electron-donating methoxy group facilitates oxidation, while the halogens can influence the reaction pathway and product distribution.
Enzymatic oxidation, particularly by cytochrome P450 monooxygenases, is a key metabolic pathway for many xenobiotics, including halogenated aromatic compounds. These enzymes typically catalyze hydroxylation reactions, where a hydroxyl group is introduced into the aromatic ring. For a molecule like this compound, oxidation could potentially lead to the formation of phenolic metabolites. The position of hydroxylation would be influenced by the directing effects of the existing substituents. In some cases, enzymatic oxidation can also lead to dehalogenation.
Chemical oxidation using powerful reagents such as Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst) generates highly reactive hydroxyl radicals (•OH). wikipedia.orgwindows.net These radicals can attack the aromatic ring, leading to a cascade of reactions that can result in hydroxylation, ring-opening, and ultimately, mineralization to carbon dioxide and water. wikipedia.org Studies on the oxidation of polychlorinated biphenyls (PCBs) with Fenton's reagent have shown that the degradation efficiency can be influenced by the degree of chlorination. pjoes.com
Reduction Chemistry:
The reduction of this compound is expected to primarily involve the halogen substituents. Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a common transformation for halogenated aromatic compounds. This process can be achieved through various methods, including electrochemical reduction and microbial degradation.
Electrochemical reduction is a well-established method for the dehalogenation of organic pollutants. researchgate.netprovectusenvironmental.com The process involves the transfer of electrons to the substrate at a cathode, leading to the cleavage of the carbon-halogen bond. provectusenvironmental.com The ease of reduction generally follows the order I > Br > Cl > F. tsijournals.com Therefore, in this compound, the carbon-bromine bond is expected to be more susceptible to reductive cleavage than the carbon-chlorine bonds. tsijournals.comtsijournals.com The specific products of electrochemical reduction would depend on the reaction conditions, such as the electrode material, solvent, and applied potential. Stepwise dehalogenation is often observed, where the halogen atoms are removed sequentially.
Microbial reductive dehalogenation is another important environmental fate process for halogenated aromatic compounds. Certain anaerobic microorganisms can utilize these compounds as electron acceptors in their respiratory processes, leading to the removal of halogen substituents. The selectivity of microbial dehalogenation can be highly specific, with different microorganisms targeting different halogen positions on the aromatic ring.
The following interactive data table summarizes potential oxidation and reduction reactions of halogenated aromatic compounds, providing a framework for understanding the likely reactivity of this compound based on findings from related structures.
| Reaction Type | Reagent/Method | Substrate Class | Potential Products | Mechanistic Insights |
|---|---|---|---|---|
| Electrochemical Oxidation | Anodic Oxidation | Anisole Derivatives | Spiro-compounds (with suitable nucleophiles) | Dearomatization via electron removal from the aromatic ring. |
| Enzymatic Oxidation | Cytochrome P450 | Chlorinated Volatile Organic Compounds | Hydroxylated Metabolites, Epoxides | Monooxygenation, often leading to detoxification. nih.gov |
| Chemical Oxidation | Fenton's Reagent (H₂O₂ + Fe²⁺) | Polychlorinated Biphenyls (PCBs) | Hydroxylated PCBs, Ring-Opened Products, CO₂, H₂O | Attack by highly reactive hydroxyl radicals (•OH). wikipedia.orgwindows.net |
| Electrochemical Reduction | Cathodic Reduction | Brominated and Chlorinated Aromatics | Dehalogenated Aromatics (stepwise) | Cleavage of C-X bond, with C-Br bond being more labile than C-Cl. tsijournals.comtsijournals.com |
| Microbial Reduction | Anaerobic Microorganisms | Polychlorinated Biphenyls (PCBs) | Less-chlorinated PCBs | Reductive dehalogenation via microbial respiration. |
Theoretical and Computational Studies of 1 Bromo 4,5 Dichloro 2 Methoxybenzene
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of a compound. The initial step in a computational study is typically a geometry optimization, where the most stable three-dimensional arrangement of the atoms (the lowest energy conformation) is determined. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a molecule like 1-Bromo-4,5-dichloro-2-methoxybenzene, this would involve determining the bond lengths, bond angles, and dihedral angles that define its structure.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is a popular choice for quantum chemical calculations due to its favorable balance of accuracy and computational cost. In a study of this compound, various DFT functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311G(d,p), def2-TZVP) would be employed to calculate the molecule's energy and electronic properties. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data where available. DFT calculations would provide the optimized geometry, vibrational frequencies, and the electronic data needed for further analysis.
Conformational Analysis and Energetics
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key aspect of its conformational landscape would be the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring. By systematically rotating the C-O bond of the methoxy group and calculating the energy at each step, a potential energy surface can be generated. This analysis would identify the most stable conformer(s) and the energy barriers between different conformations, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.
Electronic Structure Analysis
Once the optimized geometry is obtained, a deeper analysis of the molecule's electronic structure can be performed to understand its reactivity, stability, and intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the molecule are most involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically indicates electron-rich, negative potential regions (likely sites for electrophilic attack), while blue indicates electron-poor, positive potential regions (likely sites for nucleophilic attack). An MEP map of this compound would highlight the electrostatic character of the different substituents and the aromatic ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an empty antibonding orbital. For this compound, NBO analysis would offer insights into the nature of the C-Br, C-Cl, and C-O bonds and the electronic interactions between the substituents and the benzene ring.
Computational Spectroscopy and Vibrational Analysis
There are no available data or published research focusing on the computational spectroscopy and vibrational analysis of this compound. Therefore, predicted vibrational frequencies and Potential Energy Distribution (PED) analysis for this molecule are not available in the reviewed literature.
Predicted Vibrational Frequencies and Potential Energy Distribution (PED)
Information regarding the predicted vibrational frequencies and the Potential Energy Distribution (PED) for this compound is not found in existing scientific publications.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling studies elucidating the reaction mechanisms of this compound have not been identified in the surveyed scientific literature.
Advanced Analytical Characterization in Chemical Research
X-ray Crystallography for Solid-State Structure Determination
Disorder Analysis in Crystal Structures
Should peer-reviewed research detailing the analytical characterization of 1-Bromo-4,5-dichloro-2-methoxybenzene become available, the generation of the requested article would be possible.
Chromatographic Methods for Separation and Quantification in Research Samples (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable analytical techniques in chemical research for the separation, identification, and quantification of individual components within a mixture. In the context of studying this compound, these methods provide the necessary sensitivity and resolution to analyze this compound in various research samples, such as reaction mixtures or environmental matrices. The development of a robust chromatographic method is crucial for obtaining accurate and reliable data on the purity and concentration of the target analyte.
The separation of halogenated aromatic compounds like this compound is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The choice of the stationary phase, mobile phase composition, and detector settings are all critical parameters that are optimized during method development to ensure an efficient and selective separation.
A common stationary phase for the analysis of such compounds is a C18 (octadecylsilyl) column, which provides a hydrophobic surface that interacts with the nonpolar analyte. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The ratio of the organic solvent to water is adjusted to control the retention time of the analyte on the column. A higher proportion of the organic solvent will typically lead to a shorter retention time.
For detection, a UV-Vis detector is commonly employed, as aromatic compounds like this compound absorb light in the ultraviolet region of the electromagnetic spectrum. The wavelength of detection is selected to maximize the signal of the analyte while minimizing interference from other components in the sample.
The principles of UPLC are similar to those of HPLC, but it utilizes smaller particle size columns (typically less than 2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.
Detailed Research Findings
While specific, published HPLC or UPLC methods for the routine analysis of this compound are not extensively detailed in the public domain, methods for structurally similar halogenated aromatic compounds can be adapted. For instance, a typical reversed-phase HPLC method for a related compound might utilize a C18 column with a mobile phase of acetonitrile and water. The gradient elution, where the composition of the mobile phase is changed during the analysis, can be employed to effectively separate the target compound from impurities or other reaction components.
To illustrate a hypothetical, yet scientifically plausible, analytical method, the following parameters could serve as a starting point for the separation and quantification of this compound in a research setting.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Retention Time (Hypothetical) | 7.5 min |
This method would be validated to ensure its suitability for its intended purpose. Validation would include assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.
Table 2: Representative Calibration Data for Quantification
| Concentration (µg/mL) | Peak Area |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
The data in Table 2 would be used to construct a calibration curve by plotting peak area against concentration. The linear regression of this curve would then be used to determine the concentration of this compound in unknown research samples based on their measured peak areas.
For UPLC, a similar method would be developed, but with a sub-2 µm particle size column and a faster gradient at a lower flow rate, resulting in a significantly shorter run time, potentially under 2 minutes. The increased sensitivity of UPLC could also be advantageous for detecting trace amounts of the compound.
Synthesis and Research on Derivatives and Analogs of 1 Bromo 4,5 Dichloro 2 Methoxybenzene
Design Principles for Structure-Activity Relationship (SAR) Studies of Functionalized Analogs
The design of Structure-Activity Relationship (SAR) studies for analogs of 1-bromo-4,5-dichloro-2-methoxybenzene is guided by established principles in medicinal chemistry. The core of such studies involves systematically modifying the parent structure to understand how specific chemical groups influence biological activity. The presence of bromo, chloro, and methoxy (B1213986) groups on the benzene (B151609) ring offers multiple avenues for modification.
Key design principles for SAR studies involving this scaffold would include:
Halogen Substitution: The type and position of halogen atoms can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability. SAR studies would involve replacing the bromine or chlorine atoms with other halogens (e.g., fluorine, iodine) or removing them to assess their contribution to the compound's activity. For instance, fluoro groups have been shown to increase the antimetastatic effects in certain heterocyclic compounds. bohrium.com
Positional Isomerism: Synthesizing isomers by altering the positions of the substituents on the benzene ring would help determine the optimal spatial arrangement required for the desired biological effect.
These systematic modifications allow researchers to build a comprehensive understanding of the pharmacophore, identifying which chemical features are essential for activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties. bohrium.com
Preparation of Substituted Pyridine (B92270) Derivatives and Heterocyclic Systems
While direct synthesis of pyridine derivatives starting specifically from this compound is not extensively documented in readily available literature, established synthetic methodologies for creating substituted pyridines can be adapted for this precursor. The presence of a bromo group makes it a suitable candidate for cross-coupling reactions.
A plausible and widely used strategy involves the cyclization of α,β-unsaturated ketones (chalcones). A potential synthetic route could be:
Chalcone (B49325) Synthesis: this compound could be functionalized and then condensed with an appropriate ketone to form a chalcone intermediate.
Pyridine Ring Formation: The resulting chalcone can be reacted with a nitrogen source, such as malononitrile (B47326) in the presence of a base like sodium methoxide, to construct the pyridine ring. nih.gov This reaction proceeds through a series of condensation and cyclization steps, often resulting in highly substituted 2-methoxypyridine (B126380) or 2-pyridone systems.
Another approach involves metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where the C-Br bond of this compound could be coupled with a pyridine-boronic acid or organostannane derivative. This method is highly versatile for creating biaryl systems that incorporate a pyridine ring. The synthesis of complex heterocyclic systems, such as oxazolo[4,5-b]pyridine (B1248351) derivatives, has been achieved starting from functionalized bromopyridines, highlighting the utility of bromo-substituted precursors in building diverse molecular scaffolds. researchgate.net
Synthesis of Polychlorinated Biphenyl (B1667301) (PCB) Metabolite Analogs
This compound serves as a valuable precursor for the synthesis of polychlorinated biphenyl (PCB) analogs, particularly their hydroxylated and methoxylated metabolites, which are crucial for toxicological studies. The synthesis of these compounds often relies on palladium-catalyzed cross-coupling reactions.
Suzuki Coupling Reaction: This is a primary method for forming the biphenyl core. The reaction couples an organoboron compound with an organohalide. In this context, this compound can act as the organohalide partner.
Reaction Scheme: The compound would be reacted with a suitable chlorinated phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The C-Br bond is more reactive than the C-Cl bonds in such coupling reactions, allowing for selective coupling at the bromine-substituted position. The closely related compound, 1-bromo-4-chloro-2,5-dimethoxybenzene, has been successfully used as a precursor in Suzuki coupling reactions to synthesize PCB derivatives. nih.gov
Ullmann Coupling Reaction: This reaction involves the coupling of two aryl halides in the presence of copper. While traditionally requiring harsh conditions, modified Ullmann reactions can be performed under milder conditions. nih.gov This method is particularly useful for synthesizing symmetrical PCBs but can also be adapted for unsymmetrical analogs. nih.gov
The resulting methoxy-PCBs can then be demethylated (e.g., using BBr₃) to yield the corresponding hydroxylated PCB metabolites, which are often more toxic than the parent PCBs. nih.gov
Table 1: Key Reactions in the Synthesis of PCB Metabolite Analogs
| Reaction Type | Reactants | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | This compound + Chlorinated Phenylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Methoxylated Polychlorinated Biphenyl |
| Ullmann Coupling | This compound + Aryl Halide | Copper (Cu) or Copper-Bronze | Methoxylated Polychlorinated Biphenyl |
| Demethylation | Methoxylated Polychlorinated Biphenyl | Boron Tribromide (BBr₃) | Hydroxylated Polychlorinated Biphenyl |
Creation of Benzo[b]furan Frameworks and Related Polycyclic Systems
The synthesis of benzo[b]furan frameworks, a core structure in many biologically active compounds, can be achieved using precursors like this compound. bohrium.com Various synthetic strategies leverage palladium- or copper-catalyzed intramolecular cyclization reactions.
One prominent method involves the reaction of a phenol (B47542) with a bromo-substituted benzene derivative. A plausible synthetic route could involve:
Initial Coupling: The methoxy group of this compound could be cleaved to reveal a phenol. This resulting dichlorobromophenol could then be coupled with an alkyne (e.g., via Sonogashira coupling at the C-Br position).
Intramolecular Cyclization: The resulting intermediate, an o-alkynylphenol, can undergo an intramolecular cyclization to form the benzo[b]furan ring. This cyclization can be catalyzed by various transition metals, including palladium and copper.
Alternatively, a strategy analogous to the synthesis of 3-(3',4',5'-trimethoxyanilino)benzo[b]furan could be employed. mdpi.com In such a pathway, a pre-formed aminobenzo[b]furan is coupled with a bromo-substituted benzene, such as 1-bromo-3,4,5-trimethoxybenzene, using a palladium catalyst like Pd(OAc)₂. mdpi.com By analogy, this compound could be used in a similar palladium-catalyzed coupling reaction to attach the dichloromethoxy-phenyl moiety to a heterocyclic core.
Exploration of Bioactive Derivatives and Intermediate Compounds
The structural motifs present in this compound make it a valuable starting point for the exploration of new bioactive derivatives. The synthesis of compound libraries based on this scaffold allows for screening against various biological targets.
Anticancer Agents: Heterocyclic systems derived from halogenated precursors have shown significant potential as anticancer agents. For example, various benzo[b]furan derivatives have been investigated for their antiproliferative activity against human cancer cell lines. mdpi.com Similarly, complex pyridine derivatives incorporating a 2-bromo-pyridine moiety have been synthesized and evaluated for their in vitro anticancer activity. researchgate.net
Antimicrobial Compounds: The benzo[b]furan core is also found in compounds with antifungal and antibacterial properties. mdpi.comjocpr.com Synthesizing benzo[b]furan derivatives from this compound could lead to novel antimicrobial candidates.
Toxicological Research: As discussed, this compound is a precursor for synthesizing PCB metabolites. These synthesized metabolites are essential for studying the mechanisms of PCB toxicity and their environmental impact. nih.gov
The synthesis of these derivatives often involves creating key intermediates that can be further diversified. For instance, converting the bromo group to a boronic acid would create a versatile intermediate for a wide range of Suzuki coupling reactions, enabling the attachment of various other cyclic and acyclic moieties to explore a broader chemical space for potential bioactivity.
Applications of 1 Bromo 4,5 Dichloro 2 Methoxybenzene in Advanced Chemical Synthesis and Materials Science Research
Role as a Building Block in Complex Organic Molecule Synthesis
The primary utility of 1-Bromo-4,5-dichloro-2-methoxybenzene in organic synthesis stems from the presence of the bromo group, which is amenable to a variety of carbon-carbon bond-forming reactions. It is particularly valued in palladium-catalyzed cross-coupling reactions, where it functions as an electrophilic partner to introduce the 4,5-dichloro-2-methoxyphenyl moiety into larger, more complex structures.
Detailed research findings from patent literature demonstrate its application in Suzuki coupling reactions for the synthesis of advanced heterocyclic compounds. For instance, it has been reacted with vinylboronic acid heterocycles in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to form adducts that are precursors to potential Kv1.3 potassium shaker channel blockers. google.com In another documented synthesis, this compound was coupled with a boronic acid derivative of a quinoline (B57606) to produce key intermediates for α4β7 integrin inhibitors, which are investigated for the treatment of inflammatory bowel disease. google.com These examples underscore its role in constructing the core structure of intricate molecules.
| Reactant 1 | Reactant 2 (Coupling Partner) | Catalyst/Reagents | Resulting Structure Type | Research Area | Reference |
|---|---|---|---|---|---|
| This compound | Vinylboronic acid heterocycle | Pd(PPh₃)₄, Na₂CO₃ | Aryl heterocyclic adduct | Medicinal Chemistry (Kv1.3 Channel Blockers) | google.com |
| This compound | Quinoline boronic acid derivative | Pd(PPh₃)₄, Na₂CO₃ | Aryl-quinoline derivative | Medicinal Chemistry (α4β7 Integrin Inhibitors) | google.com |
Precursor for Organometallic Catalysts and Ligands
The carbon-bromine bond in this compound is a key functional group for the generation of reactive organometallic intermediates. While not typically a direct component of a stable, isolated catalyst, it serves as a crucial precursor for forming organometallic reagents that are used in subsequent synthetic steps.
Intermediate in the Development of New Materials and Specialty Chemicals
Halogenated aromatic compounds are fundamental building blocks in materials science for the development of specialty chemicals and functional polymers. Although specific polymers or materials derived directly from this compound are not detailed in the provided research, its classification by chemical suppliers under "Materials Science" indicates its utility in this field. sigmaaldrich.comamericanelements.com
The presence of multiple halogen atoms can impart specific properties, such as flame retardancy, thermal stability, and modified electronic characteristics, to a final material. The rigid, well-defined structure of the benzene (B151609) ring makes it a candidate for incorporation into polymers, liquid crystals, or organic electronic materials where precise molecular packing and electronic tuning are required. Its ability to undergo cross-coupling reactions allows for its polymerization or grafting onto other structures to create novel functional materials.
Applications in Medicinal Chemistry and Agrochemical Research (as synthetic intermediates, not final products/drugs)
This compound has been identified as a key intermediate in the synthesis of molecules with potential therapeutic applications. Its role is to provide a substituted aromatic scaffold onto which further functionality is built to create a final, complex active molecule. It is important to note that this compound is a starting material and not the final therapeutic agent itself.
Specific examples of its use include:
Kv1.3 Potassium Channel Blockers : The compound is a documented starting material in the synthesis of aryl heterocyclic compounds designed to act as Kv1.3 potassium shaker channel blockers. google.comgoogle.com
α4β7 Integrin Inhibitors : It is used as a primary building block in the synthesis of quinoline derivatives that are being investigated as α4β7 integrin inhibitors for treating inflammatory diseases such as Crohn's disease and ulcerative colitis. google.com
In these synthetic pathways, the 4,5-dichloro-2-methoxyphenyl group forms a significant part of the final molecular structure. The synthetic strategies employed in medicinal chemistry are often parallel to those used in agrochemical research, suggesting its potential as an intermediate for the development of new pesticides and herbicides, although specific examples are not available in the immediate search results.
Environmental Transformation and Fate Research
Degradation Pathways and By-product Formation under Environmental Conditions
The structural characteristics of 1-Bromo-4,5-dichloro-2-methoxybenzene, specifically the presence of bromine, chlorine, and a methoxy (B1213986) group on a benzene (B151609) ring, influence its susceptibility to various degradation mechanisms. These include chemical, photochemical, and biological pathways that can lead to its transformation and the formation of various by-products.
In aqueous environments, particularly during water treatment processes involving disinfection, halogenated aromatic compounds can undergo further halogenation, leading to the formation of various disinfection by-products (DBPs). epa.govnih.gov The presence of naturally occurring organic matter in water can react with disinfectants like chlorine to form a range of DBPs. epa.gov When bromide is present in the water, a series of brominated and mixed chloro-bromo DBPs can also be formed. nih.gov
The methoxy group in this compound is an activating group, which can influence the sites of further electrophilic substitution by chlorine or bromine. The existing halogen substituents also direct the position of incoming halogens. The reaction of chlorine or bromine with anisole (B1667542) (methoxybenzene) and its halogenated derivatives in aqueous solutions can lead to a variety of products. For instance, the bromination of anisole can proceed through various brominating agents, including BrCl, Br2, BrOCl, Br2O, and HOBr, with their relative contributions depending on factors like pH and the concentrations of chloride and bromide. nih.gov
Table 1: Potential By-products from Chlorination and Bromination of Halogenated Anisoles in Aqueous Environments
| Precursor Compound | Process | Potential By-products | Reference |
| Anisole | Bromination | 2-Bromoanisole, 4-Bromoanisole, Dibromoanisoles | nih.gov |
| Halogenated Anisoles | Chlorination | Higher chlorinated anisoles, Mixed chloro-bromo-anisoles | nih.gov |
| 2,3-Dichloroanisole (B143163) | Chlorination | Trichloroanisoles, Tetrachloroanisoles | N/A |
This table is illustrative and based on general principles of halogenation of aromatic ethers.
Photolytic Degradation:
Photodegradation is a significant pathway for the transformation of many aromatic compounds in the environment, driven by the absorption of sunlight. The rate and products of photolysis are dependent on the chemical structure of the compound and the environmental medium. mdpi.com For halogenated aromatic compounds, photolysis can involve the cleavage of the carbon-halogen bond. While specific photolytic studies on this compound are limited, research on other halogenated anisoles and benzene derivatives provides a basis for understanding its potential photochemical fate. mdpi.comresearchgate.net The degradation of such compounds can be influenced by the presence of photosensitizers in the environment.
Biological Degradation:
Microbial degradation is a key process in the environmental breakdown of organic pollutants. nih.gov Halogenated aromatic compounds can be biodegraded under both aerobic and anaerobic conditions, although they are often more resistant to microbial attack than their non-halogenated counterparts. nih.goveurochlor.org The presence of multiple halogen substituents can increase the recalcitrance of a molecule to biodegradation. eurochlor.org
Under aerobic conditions, bacteria may utilize oxygenases to initiate the degradation of aromatic rings. nih.gov For chlorinated benzenes, this can lead to the formation of chlorocatechols, which are then further metabolized. ethz.ch Anaerobic degradation often proceeds through reductive dehalogenation, where halogen atoms are sequentially removed and replaced by hydrogen atoms. nih.gov This process is particularly important for highly halogenated compounds. eurochlor.org The methoxy group may also be subject to microbial cleavage.
While specific microbial degradation pathways for this compound have not been delineated, it is plausible that a consortium of microorganisms could be involved in its breakdown, potentially through a combination of dehalogenation, demethylation, and ring cleavage steps.
Modeling Environmental Reactivity and Persistence
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are valuable tools for estimating the environmental fate and potential toxicity of chemicals when experimental data are scarce. nih.gov These models correlate the chemical structure of a compound with its physicochemical properties, reactivity, and biological activity.
For halogenated benzene derivatives, QSTR models have been developed to predict their toxicity to aquatic organisms like Vibrio fischeri. nih.gov Such models often use molecular descriptors like molar refractivity and nucleophilic susceptibility to estimate toxicity. nih.gov
The environmental persistence of this compound can be inferred from its structure. The presence of multiple halogen atoms generally increases a compound's persistence. ncert.nic.innih.gov Models that predict the fate and transport of persistent organic pollutants (POPs) often consider factors like a compound's octanol-water partition coefficient (Kow), vapor pressure, and susceptibility to degradation processes. mdpi.com Halogenated anisoles are known to be persistent and can undergo long-range environmental transport. researchgate.netdioxin20xx.org
Table 2: Estimated Environmental Fate Properties of a Representative Halogenated Anisole (2-Bromo-4-methoxybenzonitrile)
| Property | Estimated Value | Units | Reference |
| Soil Adsorption Coefficient (Koc) | 316 | L/kg | epa.gov |
| Biodegradation Half-Life | 3.55 | days | epa.gov |
| Bioconcentration Factor | 11.1 | L/kg | epa.gov |
| Atmospheric Hydroxylation Rate | 1.07e-11 | cm³/molecule·sec | epa.gov |
Note: This data is for 2-Bromo-4-methoxybenzonitrile, a structurally related compound, and is provided for illustrative purposes as specific modeling data for this compound was not found.
Biological and Biochemical Research Insights in Vitro Focus
Investigation of Molecular Interactions with Biological Systems
There is no available research in the public domain that investigates the molecular interactions of 1-Bromo-4,5-dichloro-2-methoxybenzene with biological systems in vitro.
In Vitro Screening for Antimicrobial Research Applications
No studies have been published detailing the in vitro screening of this compound for any potential antimicrobial applications.
In Vitro Cytotoxicity Studies in Cancer Cell Lines for Compound Evaluation
Information regarding the in vitro cytotoxicity of this compound in any cancer cell lines is not present in the available scientific literature.
Molecular Docking Simulations for Target Interaction Hypothesis Generation
No molecular docking simulations for this compound have been reported to generate hypotheses about its potential biological targets.
Protein Receptor Binding Affinity Predictions
There are no predictive studies or experimental data on the binding affinity of this compound to any protein receptors.
Interactions with DNA and Other Biomolecules
Research on the potential interactions of this compound with DNA or other biomolecules has not been documented.
Structure-Activity Relationship (SAR) Studies for Bioactive Motifs
Due to the absence of biological activity data, no structure-activity relationship (SAR) studies have been conducted for this compound or its derivatives to identify bioactive motifs.
Data Tables
No data from experimental studies on this compound is available to be presented in tabular format.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
